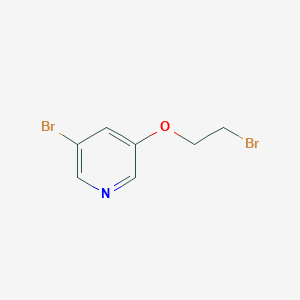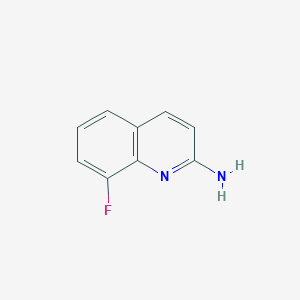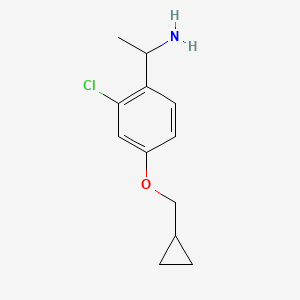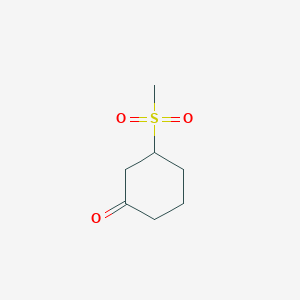
3-Methansulfonylcyclohexan-1-on
Übersicht
Beschreibung
3-Methanesulfonylcyclohexan-1-one is a cyclic sulfone compound. It has a molecular formula of C7H12O3S and a molecular weight of 176.24 g/mol . It is used in various applications in the field of medicinal chemistry.
It is stored at room temperature . More specific physical and chemical properties are not available in the search results.
Wissenschaftliche Forschungsanwendungen
Katalyse in der organischen Synthese
3-Methansulfonylcyclohexan-1-on: wird im Bereich der Katalyse in der organischen Synthese eingesetzt. Als Sulfonylverbindung kann es in verschiedenen chemischen Reaktionen als Elektrophil fungieren und so zur Synthese komplexer organischer Moleküle beitragen. Dies hat Auswirkungen auf die Entwicklung von Pharmazeutika und Agrochemikalien .
Medizinische Chemie
In der medizinischen Chemie kann This compound als Vorläufer oder Zwischenprodukt bei der Synthese von Arzneimittelmolekülen dienen. Sein Strukturmotiv könnte bei der Entwicklung von Verbindungen mit potenziellen therapeutischen Wirkungen von Bedeutung sein .
Umweltwissenschaften
Die Rolle dieser Verbindung in der Umweltwissenschaft könnte mit ihrer Reaktivität und ihrer möglichen Verwendung als Baustein für komplexere Moleküle zusammenhängen, die mit Schadstoffen interagieren können oder in Anwendungen der grünen Chemie zur Reduzierung der Umweltbelastung eingesetzt werden können .
Materialwissenschaften
In den Materialwissenschaften könnte This compound zur Entwicklung neuer Polymere oder Beschichtungen mit einzigartigen Eigenschaften wie erhöhter Haltbarkeit oder chemischer Beständigkeit beitragen. Seine Integration in Materialien könnte zu Fortschritten in Technologie und Industrie führen .
Chemieingenieurwesen
Chemieingenieure könnten die Verwendung von This compound in der Prozessoptimierung untersuchen, wo es als Reagenz oder Katalysator in chemischen Prozessen fungieren könnte, um die Effizienz oder Selektivität zu verbessern .
Biochemische Forschung
In der biochemischen Forschung könnte diese Verbindung auf ihre Wechselwirkungen mit biologischen Molekülen untersucht werden, was möglicherweise zu Erkenntnissen über zelluläre Prozesse oder zur Entwicklung biochemischer Assays führt .
Safety and Hazards
The safety data sheet for 3-Methanesulfonylcyclohexan-1-one indicates that it is a hazardous substance . It has the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .
Wirkmechanismus
Target of Action
Similar compounds are known to act as biological alkylating agents .
Mode of Action
As an alkylating agent, 3-Methanesulfonylcyclohexan-1-one likely interacts with its targets by transferring an alkyl group to the target molecule . This can result in changes to the target’s structure and function, potentially disrupting its normal activity.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-Methanesulfonylcyclohexan-1-one . These factors could include temperature, pH, and the presence of other substances in the environment.
Biochemische Analyse
Biochemical Properties
3-Methanesulfonylcyclohexan-1-one plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with various enzymes, potentially acting as an inhibitor or activator depending on the context of the reaction. For instance, it may interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions, by binding to their active sites and altering their activity. Additionally, 3-Methanesulfonylcyclohexan-1-one can interact with proteins involved in signal transduction pathways, affecting the phosphorylation states of these proteins and thereby modulating their activity .
Cellular Effects
The effects of 3-Methanesulfonylcyclohexan-1-one on cellular processes are diverse and can vary depending on the type of cell and the specific cellular context. In general, this compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways. This modulation can lead to changes in the phosphorylation status of various signaling proteins, thereby affecting downstream signaling events. Additionally, 3-Methanesulfonylcyclohexan-1-one can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes .
Molecular Mechanism
At the molecular level, 3-Methanesulfonylcyclohexan-1-one exerts its effects through various mechanisms. One key mechanism is its ability to bind to the active sites of enzymes, thereby inhibiting or activating their activity. This binding can occur through covalent or non-covalent interactions, depending on the specific enzyme and the nature of the interaction. Additionally, 3-Methanesulfonylcyclohexan-1-one can influence gene expression by binding to transcription factors and other regulatory proteins, thereby modulating their activity and altering the expression levels of target genes. These molecular interactions can lead to changes in cellular processes and overall cellular function .
Temporal Effects in Laboratory Settings
The effects of 3-Methanesulfonylcyclohexan-1-one can change over time in laboratory settings, depending on factors such as stability, degradation, and long-term effects on cellular function. In vitro studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Its effects on cellular function can vary depending on the duration of exposure. For example, short-term exposure to 3-Methanesulfonylcyclohexan-1-one may lead to acute changes in cell signaling and gene expression, while long-term exposure may result in more sustained effects on cellular metabolism and overall cell function .
Dosage Effects in Animal Models
The effects of 3-Methanesulfonylcyclohexan-1-one in animal models can vary depending on the dosage administered. At low doses, this compound may have minimal effects on cellular function, while higher doses can lead to more pronounced changes in cell signaling, gene expression, and metabolism. In some cases, high doses of 3-Methanesulfonylcyclohexan-1-one may result in toxic or adverse effects, such as cellular stress or apoptosis. These dosage-dependent effects highlight the importance of carefully controlling the dosage of this compound in experimental settings to avoid potential toxicity .
Metabolic Pathways
3-Methanesulfonylcyclohexan-1-one is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these pathways. For example, it may be metabolized by cytochrome P450 enzymes, which are involved in the oxidation of organic compounds. Additionally, 3-Methanesulfonylcyclohexan-1-one can influence metabolic flux by modulating the activity of key enzymes in metabolic pathways, leading to changes in the levels of specific metabolites. These interactions can have significant effects on overall cellular metabolism and energy production .
Transport and Distribution
The transport and distribution of 3-Methanesulfonylcyclohexan-1-one within cells and tissues are mediated by various transporters and binding proteins. For instance, this compound may be transported across cell membranes by specific transporters, such as ATP-binding cassette (ABC) transporters, which facilitate the movement of molecules across cellular membranes. Additionally, 3-Methanesulfonylcyclohexan-1-one can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of 3-Methanesulfonylcyclohexan-1-one can affect its activity and function within cells. This compound may be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For example, the presence of specific amino acid sequences or chemical modifications can direct 3-Methanesulfonylcyclohexan-1-one to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. Similarly, localization to the mitochondria can influence cellular energy production and metabolism .
Eigenschaften
IUPAC Name |
3-methylsulfonylcyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3S/c1-11(9,10)7-4-2-3-6(8)5-7/h7H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YACQHBDYAZSZMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CCCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Spiro[3.5]nonane-2-carboxylic acid](/img/structure/B1444003.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-ethoxybutanoic acid](/img/structure/B1444004.png)
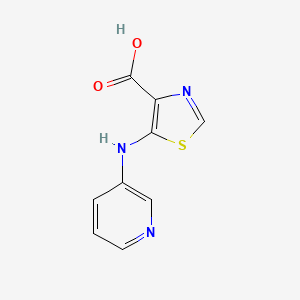


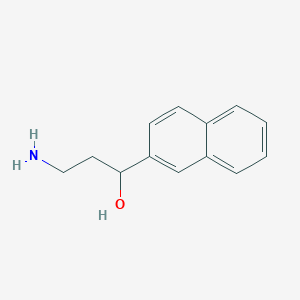
![3-{[(Benzyloxy)carbonyl]amino}oxolane-3-carboxylic acid](/img/structure/B1444016.png)
